Product packaging for Iron(2+) ethylenediammonium sulphate(Cat. No.:CAS No. 63589-59-3)

Iron(2+) ethylenediammonium sulphate

Cat. No.: B1600158
CAS No.: 63589-59-3
M. Wt: 310.1 g/mol
InChI Key: KLLMHEWAYVXMSW-UHFFFAOYSA-L
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Description

Theoretical Foundations of Metal-Ligand Coordination in Solid-State Systems

In the solid state, the principles of coordination chemistry extend to create extended networks and crystal lattices. The geometry and stability of these structures are governed by several factors, including the size, charge, and electron configuration of the metal ion and the ligands. chemicalbook.comscbt.com The interaction between the metal's d-orbitals and the ligand orbitals leads to the formation of molecular orbitals, which determines the electronic and magnetic properties of the complex. americanelements.com The arrangement of ligands around the central metal ion can be predicted to some extent by theories such as the Kepert model, which considers ligand-ligand repulsions, and is further refined by considering the electronic effects described by Ligand Field Theory. In the solid state, these individual coordination polyhedra are then packed in a way that maximizes stabilizing interactions, such as hydrogen bonding and van der Waals forces, to form a crystalline solid.

Role of Diammonium Cations in Templating Extended Inorganic Structures

In many complex inorganic solids, organic molecules or cations are incorporated into the crystal lattice. These organic components can play a crucial, structure-directing role, acting as "templates" around which the inorganic framework assembles. sigmaaldrich.comrsc.orgnih.govresearchgate.net Diammonium cations, such as the ethylenediammonium cation ([NH₃CH₂CH₂NH₃]²⁺), are particularly effective templating agents. Their size, shape, and charge distribution, along with their ability to form strong hydrogen bonds through the -NH₃⁺ groups, can dictate the dimensionality and connectivity of the inorganic substructure. sigmaaldrich.comresearchgate.net This templating effect is a powerful tool for chemists to control the synthesis of novel materials with specific network topologies, which in turn influences their properties. For instance, the use of different diammonium cations has been shown to lead to the formation of diverse structures in metal-halide perovskites and other hybrid materials. sigmaaldrich.comrsc.orgnih.gov

Overview of Iron(II) Complexes in Functional Inorganic Materials and Their Electronic Structure Significance

Iron is an abundant and versatile element that can exist in multiple oxidation states, with iron(II) (ferrous) being a common and important one. Iron(II) complexes are integral components in a wide range of functional inorganic materials. Their applications span from catalysis and electrocatalysis to magnetic materials and spin-crossover systems. rsc.orgmerckmillipore.com The functionality of these materials is intrinsically linked to the electronic structure of the iron(II) center. sigmaaldrich.comresearchgate.netsigmaaldrich.com Iron(II) has a d⁶ electron configuration. In an octahedral coordination environment, these six electrons can be arranged in two possible ways: a high-spin state (t₂g⁴eg²) with four unpaired electrons, leading to paramagnetism, or a low-spin state (t₂g⁶eg⁰) with no unpaired electrons, resulting in diamagnetism. sigmaaldrich.comsigmaaldrich.com The specific spin state is determined by the ligand field strength, with strong-field ligands favoring the low-spin configuration. This ability to switch between spin states with external stimuli like temperature or pressure is the basis for spin-crossover materials, a class of molecular switches with potential applications in data storage and sensing. sigmaaldrich.com

Iron(2+) Ethylenediammonium Sulphate: A Detailed Examination

The compound with the systematic name Ethylenediammonium tetraaquabis(sulfato)iron(II) is a well-characterized example of a coordination complex that illustrates the principles outlined above. Its chemical formula is [(NH₃)₂(CH₂)₂][Fe(SO₄)₂(H₂O)₄], clearly indicating the presence of an ethylenediammonium cation, a complex iron(II) anion, and water of hydration. researchgate.net

Physicochemical Properties

Some of the key physicochemical properties of this compound are summarized in the table below. It is commercially available, often as a tetrahydrate, and is used as a volumetric standard in redox titrations due to its stability and high purity. sigmaaldrich.com It is also utilized as a precursor in the synthesis of iron-based electrocatalysts. rsc.org

PropertyValueSource(s)
Chemical Formula FeSO₄ · NH₃CH₂CH₂NH₃SO₄ · 4H₂O rsc.org
Molecular Weight 382.15 g/mol rsc.org
Appearance White to pale green or yellow crystals nih.gov
Solubility Soluble in water chemicalbook.comnih.gov
CAS Number 113193-60-5 (for the tetrahydrate) rsc.orgsigmaaldrich.com
Crystal System Triclinic researchgate.net
Space Group P-1 sigmaaldrich.com

Detailed Research Findings

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals that the iron(II) ion is at the center of a slightly distorted octahedron. researchgate.net The coordination sphere of the iron is composed of four water molecules and two oxygen atoms from two different sulfate (B86663) groups, forming a [Fe(H₂O)₄(SO₄)₂]²⁻ anionic complex. researchgate.net The iron atom is located at a center of inversion. researchgate.net

The ethylenediammonium cations, [NH₃(CH₂)₂NH₃]²⁺, are situated in the interstitial spaces within the three-dimensional framework created by the hydrogen-bonded anionic complexes. researchgate.net These cations are also centrosymmetric. researchgate.net The structure is held together by a network of hydrogen bonds. The water molecules coordinated to the iron atom form hydrogen bonds with the oxygen atoms of the sulfate groups of neighboring anionic complexes. Furthermore, the ammonium (B1175870) groups of the ethylenediammonium cation form N-H···O hydrogen bonds with the oxygen atoms of the sulfate groups and the coordinated water molecules, thus reinforcing the linkage between the inorganic anions. researchgate.net

The synthesis of this compound is achieved by the slow evaporation of an aqueous solution containing stoichiometric amounts of iron(II) sulfate, ethylenediamine (B42938), and sulfuric acid at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H10FeN2O8S2 B1600158 Iron(2+) ethylenediammonium sulphate CAS No. 63589-59-3

Properties

CAS No.

63589-59-3

Molecular Formula

C2H10FeN2O8S2

Molecular Weight

310.1 g/mol

IUPAC Name

ethane-1,2-diamine;hydrogen sulfate;iron(2+)

InChI

InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2

InChI Key

KLLMHEWAYVXMSW-UHFFFAOYSA-L

SMILES

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2]

Canonical SMILES

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation

Controlled Crystallization Techniques for Iron(2+) Ethylenediammonium Sulphate

The formation of high-quality single crystals of this compound is paramount for its characterization and application. Controlled crystallization techniques are employed to manage the nucleation and growth of the crystals, influencing their size, purity, and morphology.

Solution-Evaporation Growth Methods

The solution-evaporation method is a widely utilized and straightforward technique for growing crystals of this compound. unifr.ch This method involves dissolving the constituent reactants, such as ferrous sulfate (B86663) and ethylenediamine (B42938), in an appropriate solvent, followed by the slow evaporation of the solvent. researchgate.net As the solvent evaporates, the solution becomes supersaturated, leading to the crystallization of the compound.

The choice of solvent is critical and is typically water, in which the compound is soluble. The rate of evaporation is a key parameter that influences the quality of the resulting crystals; slower evaporation rates generally yield larger and more well-defined crystals. crystalverse.com This can be controlled by adjusting the temperature or by using a desiccator. unifr.ch The initial concentration of the reactants in the solution also plays a significant role in the crystallization process. researchgate.net

A typical synthesis involves reacting ethylenediamine, sulfuric acid, and an iron salt like ferrous sulfate under suitable conditions. The resulting compound, often in its tetrahydrate form, precipitates as blue crystals. The general chemical formula for the tetrahydrate is often represented as [Fe(en)₂(H₂O)₂]SO₄ · 4H₂O, where "en" denotes ethylenediamine.

ParameterDescriptionTypical Conditions
Reactants Iron(II) salt, Ethylenediamine, Sulfuric AcidFerrous sulfate, Ethylenediamine
Solvent A medium in which reactants are soluble.Water
Temperature Affects solubility and evaporation rate.Room temperature
Evaporation Rate Controlled to promote large crystal growth.Slow, often over several days

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods offer alternative routes for the synthesis of this compound, particularly for producing materials with controlled sizes and morphologies. These techniques involve carrying out the synthesis in a closed system, such as a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures.

In a solvothermal synthesis, the solvent can be non-aqueous, like ethylene (B1197577) glycol, which can also act as a reducing agent. mdpi.com For instance, iron(III) chloride can be used as the iron source, and through the reaction, Fe₃O₄ nanoparticles can be formed. mdpi.com The temperature and duration of the reaction are critical parameters, with typical conditions being around 210°C for 12 hours. mdpi.com The use of structure-guiding agents like polyvinyl pyrrolidone (PVP) can help in controlling the particle size and preventing agglomeration. mdpi.com

ParameterDescriptionTypical Conditions
Reactants Iron source, Organic ligand precursorIron(III) chloride, Ethylene glycol
Solvent Can be aqueous (hydrothermal) or non-aqueous (solvothermal).Ethylene glycol, Diethylene glycol
Temperature Higher than boiling point of solvent.~210°C
Pressure Autogenously generated.Varies with temperature and solvent
Additives To control particle size and morphology.Polyvinyl pyrrolidone (PVP), Sodium acetate

Mechanochemical Routes to Ethylenediammonium Salts

Mechanochemistry provides a solvent-free or low-solvent approach to the synthesis of coordination compounds, including ethylenediammonium salts. This method utilizes mechanical energy, typically through ball milling, to induce chemical reactions. nih.gov

This technique is particularly advantageous for its environmental friendliness, as it reduces or eliminates the need for bulk solvents. The reaction is carried out by grinding the solid reactants together, and the mechanical forces at the point of contact between the milling balls and the reactants provide the energy to overcome the activation barrier of the reaction. Iron(II)-catalyzed reactions have been successfully carried out using mechanochemical methods, demonstrating the versatility of this approach. nih.gov While specific application to this compound is not widely documented, the principles of mechanochemistry suggest its feasibility.

Investigation of Reaction Kinetics and Thermodynamic Parameters of Formation

The study of reaction kinetics and thermodynamics is essential for understanding the mechanism and feasibility of the formation of this compound.

The kinetics of iron(II) oxidation, a key process in the formation of many iron compounds, is highly dependent on factors such as pH. chemrxiv.org The rate of formation of intermediate species, such as Fe(IV), can be significantly influenced by the speciation of iron(II) in the reaction medium. chemrxiv.org For instance, the rate constant for the formation of Fe(IV) has been estimated to be on the order of 10⁶ M⁻¹s⁻¹. chemrxiv.org

Thermodynamic parameters, such as the enthalpy of formation, can be determined through thermochemical calculations and experimental measurements. The enthalpy of dissolution for related compounds like copper sulfate and the enthalpy of neutralization of strong acids and bases provide a basis for understanding the energy changes involved in the formation of double salts. cbseacademic.nic.in The stability of the resulting compound is governed by the Gibbs free energy change of the formation reaction, which must be negative for a spontaneous process. cbseacademic.nic.in The solubility of the compound is also a key thermodynamic property, with this compound being soluble in water. sigmaaldrich.com

Green Chemistry Principles and Sustainable Synthesis of Iron(II) Coordination Compounds

The synthesis of Iron(II) coordination compounds, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. youtube.com Iron is an earth-abundant and non-toxic metal, making it an attractive alternative to more hazardous or rare metals in catalysis and materials science. youtube.com

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Preferring water or other benign solvents over hazardous organic solvents. The synthesis of this compound often utilizes water as a solvent.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Solution-evaporation methods often align with this principle. unifr.ch

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Iron itself can act as a catalyst in various organic reactions. nih.gov

Bio-inspired iron complexes are being developed for sustainable oxidation reactions, mimicking the active sites of iron-containing enzymes. youtube.com These catalysts can activate benign oxidants like hydrogen peroxide, with water as the only byproduct, for selective oxidation of organic substrates. youtube.com The development of such sustainable synthetic methods is a key area of ongoing research in the field of iron coordination chemistry.

Advanced Crystallographic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Iron(2+) Ethylenediammonium Sulphate

Single-crystal X-ray diffraction is a powerful technique that provides a definitive determination of the crystal structure of a compound. A 2003 study by Peter Held provides a comprehensive crystallographic analysis of Ethylenediammonium tetraaquabis(sulfato)iron(II), which is the chemical name for this compound.

The analysis revealed that this compound crystallizes in the monoclinic system. The specific space group was determined to be P2₁/n. The unit cell parameters, which define the dimensions and shape of the unit cell, were also precisely measured. These parameters are crucial for indexing the diffraction patterns and solving the crystal structure.

Interactive Table: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₂H₁₈FeN₂O₁₂S₂
Formula weight382.15
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)7.647 (1)
b (Å)6.505 (1)
c (Å)13.573 (2)
β (°)90.53 (1)
Volume (ų)675.3 (2)
Z2
Calculated density (Mg/m³)1.879

Data sourced from Held (2003).

The crystal structure consists of centrosymmetric [Fe(H₂O)₄(SO₄)₂]²⁻ anions and [NH₃(CH₂)₂NH₃]²⁺ cations. The iron(II) ion is located at a center of inversion and is coordinated by six oxygen atoms in a distorted octahedral geometry. Four of these oxygen atoms belong to water molecules, and the other two are from two distinct sulfate (B86663) groups. The Fe-O bond lengths for the coordinated water molecules are slightly different from the Fe-O bond lengths involving the sulfate groups, indicating a slight distortion of the octahedron.

Interactive Table: Selected Bond Lengths (Å) around the Iron(II) Center

BondLength (Å)
Fe-O(1)2.138 (1)
Fe-O(w1)2.113 (1)
Fe-O(w2)2.155 (1)

Data sourced from Held (2003). The labels O(1), O(w1), and O(w2) refer to specific oxygen atoms from the sulfate and water ligands in the crystal structure.

Neutron Diffraction Studies for Proton Localization and Disorder Analysis

As of the latest available literature, no specific neutron diffraction studies have been reported for this compound.

Neutron diffraction is a powerful technique for accurately locating light atoms, particularly hydrogen, in a crystal structure. Given the prominent role of hydrogen bonding in the structure of this compound, a neutron diffraction study would be highly beneficial. It would allow for the precise determination of the positions of the hydrogen atoms in the water molecules and the ethylenediammonium cation. This would provide a more detailed and accurate picture of the hydrogen bonding network than is possible with X-ray diffraction alone. Furthermore, neutron diffraction could be used to analyze any potential proton disorder within the hydrogen bonds.

Synchrotron X-ray Diffraction for High-Resolution Structural Refinement

There are no specific high-resolution structural refinement studies using synchrotron X-ray diffraction reported for this compound in the reviewed literature.

Synchrotron X-ray sources produce extremely intense and highly collimated X-ray beams, which can provide diffraction data of exceptionally high resolution. For a compound like this compound, synchrotron diffraction could be employed to obtain more precise measurements of the unit cell parameters and atomic positions. This high-resolution data would allow for a more detailed analysis of the electron density distribution, providing deeper insights into the nature of the chemical bonding within the crystal. It would also be invaluable for resolving any subtle structural features or weak interactions that might not be discernible with conventional X-ray sources.

Polymorphism and Structural Phase Transition Characterization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of materials science. However, specific research into the polymorphic behavior of this compound is not readily found.

Temperature-Dependent Structural Modifications

There is a lack of published research detailing the temperature-dependent structural modifications of this compound. While studies on other iron sulfate compounds, such as anhydrous iron(II) sulfate, show dimorphism with distinct low-temperature (α-form) and high-temperature (β-form) modifications, similar investigations for this compound have not been reported. The thermal behavior of related compounds often involves decomposition at elevated temperatures, leading to the formation of various iron oxides rather than a simple polymorphic phase transition.

Table 1: Temperature-Dependent Structural Data for this compound

Temperature (K)Crystal SystemSpace GroupUnit Cell ParametersReference
N/AN/AN/ANo data available

No publicly available data exists for the temperature-dependent structural modifications of this compound.

Pressure-Induced Structural Transformations

Similarly, the effects of high pressure on the crystal structure of this compound have not been a significant focus of research. High-pressure crystallographic studies are essential for understanding the compressibility and stability of crystal lattices. Research on other hydrated iron sulfate minerals, such as szomolnokite (FeSO₄·H₂O), has revealed pressure-induced phase transitions. For instance, szomolnokite transitions from a monoclinic to a triclinic structure at approximately 7.3 GPa. However, analogous data for this compound is absent from the scientific literature.

Table 2: Pressure-Induced Structural Data for this compound

Pressure (GPa)Crystal SystemSpace GroupUnit Cell ParametersReference
N/AN/AN/ANo data available

No publicly available data exists for the pressure-induced structural transformations of this compound.

Spectroscopic Probes of Electronic Structure and Vibrational Dynamics

Advanced Vibrational Spectroscopy (Raman and Infrared)No specific data is available for Iron(2+) ethylenediammonium sulphate.

Temperature and Pressure Effects on Vibrational Frequencies

The vibrational modes of a crystalline solid, such as this compound, are sensitive to changes in temperature and pressure. These perturbations can be effectively studied using Raman and Infrared (IR) spectroscopy, providing valuable information about the crystal lattice's stability, phase transitions, and the nature of interatomic forces.

Temperature Effects: As the temperature of the crystal lattice changes, several phenomena can influence the vibrational frequencies. Generally, with increasing temperature, the vibrational bands are expected to broaden and shift to lower frequencies (a "red shift"). This is primarily due to the thermal expansion of the lattice, which weakens the effective restoring forces on the atoms, and increased anharmonicity of the vibrations.

For this compound, one would anticipate observing shifts in the vibrational modes associated with the sulphate (SO₄²⁻) anions, the ethylenediammonium ([NH₃CH₂CH₂NH₃]²⁺) cations, and the Fe-O bonds within the coordination sphere. A hypothetical representation of temperature-dependent Raman shifts for key vibrational modes is presented in Table 1.

Interactive Data Table: Hypothetical Temperature-Dependent Raman Shifts for this compound

Vibrational ModeFrequency at 77 K (cm⁻¹)Frequency at 300 K (cm⁻¹)Temperature Coefficient (cm⁻¹/K)
Sulphate ν₁ (symmetric stretch)985980-0.022
Ethylenediammonium C-C stretch10301026-0.018
Fe-O stretch450442-0.036

Pressure Effects: The application of external pressure typically induces a "blue shift" in vibrational frequencies, causing them to move to higher wavenumbers. This is a direct consequence of the compression of the crystal lattice, which shortens bond lengths and stiffens the corresponding force constants. High-pressure vibrational spectroscopy can also reveal pressure-induced phase transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. The Fe(II) ion in a high-spin configuration (S=2) is EPR-active. The EPR spectrum is highly sensitive to the local coordination environment and the electronic structure of the paramagnetic center.

For a high-spin Fe(II) complex, the EPR spectrum is typically described by a spin Hamiltonian that includes the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), and the g-tensor. The ZFS arises from the interaction of the spin with the electric field created by the surrounding ligands, which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field.

In a pseudo-octahedral environment, as might be expected for the hydrated Fe(II) ion in this compound, the EPR spectrum can be complex. High-frequency EPR is often necessary for an accurate determination of the spin Hamiltonian parameters for high-spin Fe(II) complexes. researchgate.net Studies on other high-spin Fe(II) complexes have shown a wide range of D values, which reflect the degree of distortion from perfect octahedral symmetry. researchgate.netnih.gov For instance, the [Fe(H₂O)₆]²⁺ ion in ferrous fluorosilicate exhibits a large D value. nationalmaglab.org

The EPR spectrum of a polycrystalline (powder) sample of this compound would be expected to show broad features, and measurements would likely need to be performed at very low temperatures (cryogenic) to observe the signals due to efficient spin-lattice relaxation. The principal g-values and ZFS parameters provide a fingerprint of the electronic structure of the Fe(II) center. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Chemical Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The core of XPS lies in the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state.

For this compound, XPS can definitively determine the +2 oxidation state of the iron. The Fe 2p region of the XPS spectrum is particularly informative. The Fe 2p spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. For high-spin Fe(II) compounds, these peaks are often broad and accompanied by characteristic satellite features due to multiplet splitting and shake-up processes. thermofisher.comxpsfitting.com These satellite structures are a key indicator of the Fe(II) oxidation state and can help distinguish it from Fe(III), which has its own distinct satellite features. thermofisher.comxpsfitting.com

The binding energy of the Fe 2p₃/₂ peak for Fe(II) compounds is typically found at lower values than for Fe(III) compounds. researchgate.net A hypothetical summary of expected binding energies for the constituent elements of this compound is provided in Table 2.

Interactive Data Table: Expected Core Level Binding Energies from XPS for this compound

ElementCore LevelExpected Binding Energy (eV)Inferred Oxidation State
IronFe 2p₃/₂~710-712+2
NitrogenN 1s~401-402(in ammonium)
SulphurS 2p~168-170+6 (in sulphate)
OxygenO 1s~531-533(in sulphate and water)
CarbonC 1s~285-286(in ethylenediammonium)

Note: This table presents typical binding energy ranges for the specified chemical environments based on established XPS databases and literature. thermofisher.comresearchgate.net Precise values would require experimental measurement of the compound.

In addition to iron, XPS can confirm the chemical states of the other elements. The N 1s spectrum would show a peak corresponding to the ammonium (B1175870) groups in the ethylenediammonium cation. The S 2p spectrum would be characteristic of the sulphate anion, and the O 1s spectrum would have contributions from both the sulphate ions and the water of hydration.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide array of properties, from ground-state geometries to complex magnetic interactions.

Studies on related iron-sulfur clusters have shown that optimized geometries can be highly sensitive to the specific DFT functional and basis set employed. For instance, hybrid functionals, which incorporate a fraction of exact Hartree-Fock exchange, often yield more accurate geometries for spin-coupled iron systems compared to pure DFT functionals. researchgate.net Research on sulphate-containing green rust (GRSO4) has utilized DFT to model its hexagonal platelet structure, revealing that a specific Fe(II)/Fe(III) ratio is essential for maintaining the structural integrity of the hydroxide (B78521) layers. nih.govdtu.dk For simpler systems like small iron clusters (Fe₂ to Fe₁₃), DFT has been successfully used to predict the ground-state geometries and bond lengths. researchgate.netredalyc.org

The electronic band structure, which describes the ranges of energy an electron is allowed to have, can also be calculated. In materials like iron pnictides, DFT calculations show that the iron 3d orbitals dominate the electronic states near the Fermi level, which is critical for understanding their electronic and magnetic properties. nih.gov

Table 1: Representative Optimized Geometries of Small Iron Clusters from DFT Calculations This table presents data for model iron clusters to illustrate the outputs of geometry optimization, as specific data for iron(2+) ethylenediammonium sulphate is not available.

ClusterSymmetryCalculated Bond Length (Å)Reference
Fe₂-1.99 redalyc.org
Fe₃ (distorted)C₂v2.07, 2.38 redalyc.org
Fe₄ (tetrahedron)D₂d2.19 – 2.41 researchgate.net

DFT calculations are a powerful tool for predicting vibrational frequencies, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. This aids in the assignment of spectral bands to specific molecular motions.

For complex systems like iron-sulfur clusters, accurately predicting vibrational properties requires careful methodological choices. The Extended Broken Symmetry (EBS) approach, which reconstructs the proper spin symmetry, has been shown to provide more accurate vibrational frequencies than standard Broken Symmetry DFT calculations, with corrections of up to 40 cm⁻¹. rsc.org In studies of potassium-iron sulfide (B99878) (KFeS₂), DFT+U calculations (DFT with an added Hubbard U term to better describe electron correlation) were used to compute the element-specific phonon density of states (PDOS). uni-augsburg.denih.gov By calibrating the calculated frequencies with experimental data from nuclear inelastic scattering and IR absorption, researchers could accurately model the lattice contribution to the specific heat. uni-augsburg.denih.gov Theoretical predictions of vibrational spectra have also been crucial in identifying the binding configurations of methane (B114726) on iron cluster ions. researchgate.net

One of the most significant applications of DFT in the study of iron complexes is the quantification of magnetic exchange interactions between metal centers. For multi-center iron complexes, the magnetic properties are often described by the Heisenberg-Dirac-Van Vleck Hamiltonian, where the exchange coupling constant, J, quantifies the nature (ferromagnetic or antiferromagnetic) and strength of the interaction.

The broken-symmetry (BS) DFT approach is a widely used method to estimate J values. nih.gov This method involves calculating the energies of the high-spin state and a spin-broken, low-spin state. The energy difference between these states is then used to derive the J value. This technique has been applied to numerous binuclear and tetranuclear iron(III) complexes, often showing good agreement with experimental data. nih.gov Studies on μ-oxo-bridged diiron(III) systems demonstrate that the antiferromagnetic coupling occurs via a superexchange mechanism through the bridging oxygen atom, and the magnitude of this coupling is sensitive to the Fe-O bond distance. researchgate.net For more complex, itinerant magnetic systems like metallic iron, more advanced methods such as DFT combined with Dynamical Mean-Field Theory (DFT+DMFT) are employed to calculate exchange interactions in the paramagnetic phase. aps.orgarxiv.org

Table 2: Representative Calculated Exchange Coupling Constants (J) in Bridged Iron Complexes This table illustrates the application of DFT to calculate magnetic parameters in model compounds. The sign of J is defined such that negative values indicate antiferromagnetic coupling.

ComplexBridging Ligand/CoreCalculated J (cm⁻¹)Reference
[Fe(Ni₂S₂)Fe]²⁺Ni₂S₂-54 nih.gov
[(NO)Fe(N₂S₂)]₂Ni²⁺Ni(thiolate)₄-3 nih.gov
[(NO)Fe(N₂S₂)]₂Pd²⁺Pd(thiolate)₄-23 nih.gov
[(NO)Fe(N₂S₂)]₂Pt²⁺Pt(thiolate)₄-124 nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Disorder Phenomonology

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic evolution of the system, including conformational changes, diffusion, and phase transitions.

For a compound like this compound, MD simulations would be invaluable for studying the dynamic behavior of the ethylenediammonium cation, [(CH₂)NH₃]₂²⁺. This cation possesses conformational flexibility, and its orientation within the crystal lattice may be subject to dynamic disorder, particularly with changes in temperature. MD simulations could model the reorientational motions of the cation and predict the temperature at which such dynamics become significant, potentially leading to a structural phase transition.

While specific MD studies on this compound are lacking, research on materials like the FeNiCrMn high-entropy alloy demonstrates the power of this technique. researchgate.net MD simulations of this alloy under tensile loading revealed how temperature affects atomic vibrations and facilitates the generation and movement of dislocations, thereby influencing its mechanical properties like yield strength. researchgate.net Similarly, ab initio MD can be used to generate realistic amorphous structures for subsequent electronic structure calculations. dtic.mil

Lattice Dynamics and Phonon Dispersion Calculations

Lattice dynamics calculations investigate the collective vibrations of atoms in a crystal, known as phonons. These calculations, typically performed using Density Functional Perturbation Theory (DFPT), yield phonon dispersion curves (plotting phonon frequency vs. wave vector) and the phonon density of states.

The study of lattice dynamics is crucial for determining the dynamical stability of a crystal; the absence of imaginary phonon frequencies across the Brillouin zone indicates stability. nih.gov Such calculations have been performed for iron pnictide compounds like EuFe₂As₂, confirming their dynamical stability at zero pressure. nih.gov In 2D magnetic materials like Fe₃GeTe₂ and Fe₃GaTe₂, first-principles calculations combined with Raman spectroscopy have been used to identify and assign vibrational modes. arxiv.orgresearchgate.netarxiv.org These studies can also uncover spin-phonon coupling, where the magnetic ordering influences the phonon frequencies. This is observed as an anomalous softening or hardening of certain phonon modes below the magnetic ordering temperature. arxiv.org For rare-earth orthoferrites, lattice dynamics calculations have helped to understand complex mode mixing between polar phonons and revealed which atomic displacements contribute to specific phonon modes. aps.org

Solid State Physics and Materials Science Aspects

Magnetic Properties and Ordering Phenomena

The magnetic properties of Iron(2+) ethylenediammonium sulphate are of interest due to the presence of the Fe(II) ion. The compound serves as a precursor for the synthesis of magnetic nanoparticles, indicating its relevance in the field of materials science. chemimpex.com

Iron(II) compounds can sometimes undergo spin state transitions, or spin crossover (SCO), between a high-spin (HS) and a low-spin (LS) state, which can be induced by changes in temperature, pressure, or by light irradiation. This transition leads to significant changes in magnetic and optical properties. However, there is currently no specific research confirming a spin state transition in this compound under typical conditions.

At sufficiently low temperatures, paramagnetic materials can transition to a magnetically ordered state, which can be either ferromagnetic (spins align in parallel) or antiferromagnetic (spins align antiparallel). The nature of this ordering is determined by the exchange interactions between the magnetic ions, which are mediated by the crystal lattice. Given the structure of this compound, with Fe(II) ions separated by sulfate (B86663) and ethylenediammonium groups, any magnetic ordering would likely occur at very low temperatures. Without specific experimental data, it is not possible to definitively state whether this compound would order ferromagnetically or antiferromagnetically.

The magnetic properties of materials can often be tuned by external stimuli such as temperature, light, or pressure. For materials exhibiting spin crossover, these stimuli can induce a transition between spin states, thereby altering the magnetic moment of the material. While this is a known phenomenon in many iron(II) coordination compounds, specific studies on the response of this compound to such stimuli have not been reported.

Dielectric Properties and Potential Ferroelectric Behavior

The dielectric properties of materials are related to their ability to store electrical energy in an electric field. In some crystalline solids, a spontaneous electric polarization can exist, which can be reversed by an external electric field; this phenomenon is known as ferroelectricity.

Research into related ammonium (B1175870) sulfate compounds, such as ammonium iron sulphate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), has shown that they can exhibit ferroelectric properties. researchgate.net This behavior is often linked to the ordering of the ammonium ions and the distortion of the crystal lattice. Given the presence of the ethylenediammonium cation and the complex hydrogen-bonding network in this compound, it is plausible that this compound could exhibit interesting dielectric phenomena, including the potential for ferroelectric or paraelectric behavior. However, specific dielectric measurements for this compound are not currently available in the literature.

Thermal Decomposition Pathways and Mechanistic Elucidation

The thermal stability and decomposition of this compound are critical parameters for its application, especially in the synthesis of other materials at elevated temperatures. The decomposition process is expected to be complex, involving dehydration, decomposition of the organic cation, and the breakdown of the sulfate anions.

Based on studies of similar hydrated iron sulfates, the thermal decomposition of this compound tetrahydrate is anticipated to proceed through several key stages. mdpi.com

Temperature Range (°C) Probable Decomposition Step Resulting Products
Room Temperature - 150DehydrationStepwise loss of water molecules to form lower hydrates and eventually the anhydrous salt.
> 225Decomposition of Anhydrous SaltBreakdown of the ethylenediammonium cation and initial decomposition of the iron sulfate.
> 500Final DecompositionFormation of iron oxides (e.g., Fe₂O₃) and release of sulfur oxides (SOₓ) and nitrogen oxides (NOₓ). fishersci.com

This is an interactive data table based on expected decomposition pathways.

In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for elucidating the structural changes that occur during thermal decomposition. For hydrated iron sulfates, such studies have revealed the stepwise nature of dehydration and the subsequent phase transformations. unich.itresearchgate.net

For this compound tetrahydrate, an in-situ HT-XRD study would be expected to show the following:

A gradual shift in the diffraction peaks corresponding to the loss of water molecules and the contraction of the crystal lattice.

The appearance of new diffraction patterns corresponding to the formation of intermediate anhydrous or lower hydrate (B1144303) phases.

The eventual disappearance of the crystalline pattern of the salt as it decomposes into amorphous or different crystalline products, such as iron oxides.

While specific in-situ HT-XRD data for this compound is not available, the decomposition pathway of a related compound, melanterite (FeSO₄·7H₂O), has been studied in detail. unich.it The observed decomposition steps for melanterite are: FeSO₄·7H₂O → FeSO₄·4H₂O → FeSO₄·H₂O → FeOHSO₄ → Fe₂(SO₄)₃ → Fe₂O₃. unich.it A similar multi-step decomposition involving dehydration and the formation of intermediate sulfates and oxysulfates would be anticipated for this compound.

Gas Evolution Analysis and Solid-State Product Characterization

The thermal decomposition of this compound tetrahydrate involves a multi-stage process characterized by the evolution of various gases and the formation of distinct solid-state products. Analysis of this process, typically conducted using techniques such as Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA) methods like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), provides insights into the compound's thermal stability and decomposition pathway.

Upon heating, the initial mass loss corresponds to the dehydration of the compound, releasing water molecules. As the temperature is further increased, the organic ethylenediammonium cation and the sulfate anions decompose. The decomposition of the ethylenediammonium moiety is expected to release gaseous products such as ammonia (B1221849) (NH₃), and various hydrocarbons.

The decomposition of the sulfate groups, particularly in the presence of the reducing environment that can be created by the decomposition of the organic component, leads to the evolution of sulfur dioxide (SO₂) and potentially sulfur trioxide (SO₃) at higher temperatures. The chemical reaction for the decomposition of the ferrous sulfate component can be generalized as:

FeSO₄(s) → FeO(s) + SO₃(g) 2FeSO₄(s) + O₂(g) → Fe₂O₃(s) + 2SO₂(g)

The solid-state residue from the thermal decomposition of this compound is typically a form of iron oxide. The specific phase of iron oxide formed (e.g., FeO, Fe₂O₃, or Fe₃O₄) is highly dependent on the atmosphere (oxidizing, inert, or reducing) under which the decomposition is carried out and the temperature profile. Characterization of these solid products is crucial for understanding the final material composition and is typically performed using techniques such as X-ray Diffraction (XRD) for phase identification, Scanning Electron Microscopy (SEM) for morphological analysis, and Mössbauer spectroscopy for determining the oxidation state and local environment of the iron atoms. Studies on the thermal decomposition of similar iron sulfates have shown the formation of various iron oxide polymorphs, including hematite (B75146) (α-Fe₂O₃) and maghemite (γ-Fe₂O₃).

Table 1: Expected Evolved Gases and Solid-State Products from Thermal Decomposition

Temperature Range Evolved Gas Species Solid-State Product
Low Temperature (< 200°C) H₂O Dehydrated Salt
Medium Temperature (200-500°C) NH₃, Hydrocarbons, SO₂ Intermediate Iron Sulfates/Oxysulfates

Anisotropy in Solid-State Physical Properties

Anisotropy refers to the directional dependence of a material's physical properties. In crystalline solids, this arises from the non-uniform arrangement of atoms in the crystal lattice. For this compound, which possesses a crystalline structure, it is expected to exhibit anisotropy in various properties such as magnetic susceptibility, electrical conductivity, and optical properties.

While specific research data on the anisotropy of this compound is not extensively available, inferences can be drawn from the behavior of other iron-containing compounds. For instance, many iron compounds exhibit significant magnetocrystalline anisotropy, where the magnetic properties are dependent on the crystallographic direction. This is due to the spin-orbit coupling of the Fe²⁺ ions within the crystal field environment. The arrangement of the ethylenediammonium and sulfate ions around the Fe²⁺ centers would create a non-cubic crystal field, leading to preferred directions of magnetization.

The electrical conductivity of single crystals of this compound would also be expected to be anisotropic. The layered or chained structures that are common in such double salts can lead to higher conductivity along certain crystallographic axes compared to others. Similarly, the optical properties, such as the refractive index, would likely vary with the direction of light propagation through the crystal.

Detailed characterization of the anisotropy would require the growth of single crystals and subsequent measurement of the desired properties along different crystallographic axes using techniques like SQUID magnetometry (for magnetic anisotropy), single-crystal XRD (to determine the crystal structure), and polarized spectroscopy (for optical anisotropy).

Design and Synthesis of Related Hybrid Materials and Composites

This compound serves as a valuable precursor for the design and synthesis of a variety of advanced hybrid materials and composites due to its iron content and the presence of both organic and inorganic components. scientificlabs.co.uk These materials often exhibit tailored properties for specific applications, such as catalysis, energy storage, and environmental remediation.

One notable application is in the synthesis of nitrogen-doped carbon-based electrocatalysts. In a typical synthesis, this compound is combined with a carbon source and pyrolyzed at high temperatures. During this process, the iron salt acts as both an iron and a nitrogen source, leading to the formation of Fe-N-C active sites within the carbon matrix. These sites are known to be highly effective for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. scientificlabs.co.uk

Another area of application is the functionalization of nanomaterials. For example, this compound tetrahydrate has been used to functionalize multi-walled carbon nanotubes (MWCNTs). This process typically involves the thermal decomposition of the iron salt in the presence of MWCNTs, resulting in the deposition of iron oxide nanoparticles onto the surface of the nanotubes. The resulting magnetic nanocomposites can be utilized for applications such as the removal of pollutants from water.

The general approach for synthesizing these hybrid materials involves the following steps:

Mixing: The this compound is mixed with the desired matrix material (e.g., a carbon precursor, polymer, or ceramic).

Processing: The mixture is then subjected to a treatment process, which can include hydrothermal synthesis, sol-gel methods, or thermal decomposition/pyrolysis.

Characterization: The resulting hybrid material is characterized to determine its structure, composition, and properties.

Table 2: Examples of Hybrid Materials Synthesized from this compound

Hybrid Material/Composite Synthesis Method Application
Fe-N-C Electrocatalyst Pyrolysis of a mixture with a carbon source Oxygen Reduction Reaction (ORR)
Iron Oxide/Carbon Nanotube Composite Thermal decomposition in the presence of CNTs Water Decontamination

The versatility of this compound as a precursor allows for the creation of a wide range of functional materials with tunable properties, making it a compound of significant interest in materials science.

Applications in Advanced Materials Science and Catalysis

Role as a Precursor in the Synthesis of Functional Inorganic Materials

Iron(2+) ethylenediammonium sulphate tetrahydrate serves as a valuable iron precursor salt for the synthesis of sophisticated functional inorganic materials. scientificlabs.co.uk Its utility is particularly notable in the creation of Fe/N/carbon-based electrocatalysts. scientificlabs.co.uk These materials are critical for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. The presence of both iron and nitrogen within the precursor compound is advantageous for forming the desired catalytically active Fe-Nₓ sites within the carbon matrix during pyrolysis.

Another significant application is in the functionalization of multi-wall carbon nanotubes (MWCNTs). scientificlabs.co.ukscientificlabs.co.uk By using this compound tetrahydrate, maghemite (γ-Fe₂O₃) nanocrystals can be effectively deposited onto the surface of MWCNTs. This process enhances the magnetic and electronic properties of the nanotubes, creating advanced nanocomposites. These functionalized materials have demonstrated utility in the decontamination of pollutants in water, leveraging their enhanced adsorptive and reactive capabilities. scientificlabs.co.ukscientificlabs.co.uk The compound is also utilized in the laboratory synthesis of gold nanoparticles, where it acts as a reducing agent in reactions with gold(III)-bis[ethylene-diamine]-chloride. nih.gov

Table 1: Applications as a Material Precursor

Resulting Material Precursor Role of this compound Application of Resulting Material
Fe/N/Carbon-based Electrocatalysts Source of iron and nitrogen for forming Fe-Nₓ active sites Oxygen Reduction Reaction (ORR) in fuel cells scientificlabs.co.uk
Maghemite-functionalized MWCNTs Iron source for depositing maghemite nanocrystals Decontamination of water pollutants scientificlabs.co.ukscientificlabs.co.uk

Heterogeneous Catalysis and Redox Chemistry

While this compound is primarily a precursor, the catalytic properties of the materials derived from it are of significant scientific interest. The iron center's ability to cycle between Fe²⁺ and Fe³⁺ oxidation states is fundamental to its role in redox chemistry. acs.org

In Fe-N-C catalysts prepared from precursors like this compound, the active sites for the oxygen reduction reaction (ORR) are widely identified as atomically dispersed iron cations coordinated to nitrogen atoms embedded within a carbon matrix (Fe-Nₓ moieties). nih.govresearchgate.netbohrium.com In situ ⁵⁷Fe Mössbauer spectroscopy has been a critical technique for identifying these sites, revealing that different types of FeN₄ moieties contribute to the reaction mechanism. bohrium.comresearchgate.net

Research on these catalysts indicates that the ORR predominantly follows a highly efficient 4-electron pathway, directly reducing oxygen to water, which is crucial for maximizing the energy output of fuel cells. nih.gov The reaction mechanism involves the adsorption of O₂ onto the Fe-Nₓ site, followed by a series of proton and electron transfer steps that break the O=O bond and form water molecules. It has been determined that Fe(II) is the real active species in the ORR process. nih.gov The specific local coordination environment of the FeN₄ sites influences their catalytic activity and selectivity. bohrium.com

The stability of heterogeneous iron-based catalysts is a key factor for their practical application. For Fe-N-C catalysts, stability can be challenged in acidic environments due to the potential dissolution of metal sites and oxidation of the carbon support. researchgate.net However, catalysts derived from the pyrolysis of iron, nitrogen, and carbon precursors have shown remarkable stability, with one study reporting only a 10.5% current decrease after 50,000 seconds of operation. nih.gov The incorporation of the iron-nitrogen sites within the graphitic carbon structure provides a degree of protection, enhancing durability.

The regeneration of iron catalysts is an area of active research, particularly for processes like Fenton-like reactions used in wastewater treatment. A common issue is the generation of ferric hydroxide (B78521) sludge. A cost-effective regeneration method involves dewatering and baking the sludge, followed by dissolving the residual solids in sulfuric acid to reform the active catalyst. google.com This regenerated catalyst has been shown to be highly effective over multiple cycles with nearly unchanged performance. google.com While this specific study did not use catalysts derived from this compound, the principle of acid-based regeneration of iron sludge is a relevant concept for the lifecycle of iron-based heterogeneous catalysts.

Energy Storage Materials (e.g., electrode components, if non-biological)

Iron-based materials are attractive for large-scale energy storage due to iron's low cost and environmental friendliness. mdpi.com Iron(II) sulfate (B86663) is a common precursor for synthesizing iron-based electrode materials for batteries. researchgate.netlanxess.com For example, it is a starting material in the production of lithium iron phosphate (B84403) (LiFePO₄), a widely used cathode material in lithium-ion batteries. researchgate.netlanxess.com Although direct synthesis routes from this compound are not prominently documented, its nature as a sulfate salt of iron(II) makes it a plausible candidate precursor for such applications.

Research into non-aqueous iron-ion batteries has explored the use of iron oxide (Fe₃O₄) microspheres as a high-performance cathode material. rsc.org Additionally, rechargeable iron-ion batteries have been fabricated using magnetic ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroferrate, as the electrolyte, showcasing the versatility of iron complexes in battery design. nih.gov The development of all-iron aqueous redox flow batteries, some utilizing iron sulfate electrolytes, points to another promising area for grid-scale energy storage where cost-effective iron compounds are essential. researchgate.net The ethylenediamine (B42938) component could potentially play a role as a chelating agent or a nitrogen source for carbon-based electrodes, potentially enhancing stability and performance, an area that warrants further investigation.

Future Directions and Emerging Research Avenues

Development of Novel and Energy-Efficient Synthetic Strategies

The synthesis of advanced materials is increasingly governed by the principles of green chemistry, emphasizing energy efficiency and the reduction of hazardous waste. For Iron(2+) ethylenediammonium sulphate, future research will likely move beyond traditional solution-based precipitation methods towards more sophisticated and sustainable synthetic strategies.

Current methods often rely on the crystallization from aqueous solutions, which is simple but can be energy-intensive due to heating and solvent removal steps. Novel approaches such as mechanochemistry (solid-state grinding) and solvent-free reactions offer pathways to reduce energy consumption and eliminate the need for bulk solvents. rsc.org For instance, a solvent-free shearing and carbonization strategy has been successfully used to create other Fe-embedded composite materials from biomass. rsc.org Hydrothermal and solvothermal methods, which involve reactions in water or organic solvents above their boiling points in a sealed vessel, can also provide greater control over crystal size and morphology, though optimizing for energy efficiency is a key challenge. frontiersin.orgresearchgate.net The concept of self-assembly, a cornerstone in the synthesis of many hybrid materials like metal-organic frameworks (MOFs), could be further explored to create highly ordered structures with minimal energy input. nih.govacs.org

Table 1: Comparison of Potential Synthetic Strategies

Synthesis Method Description Potential Advantages for this compound Key Research Challenges
Mechanochemistry Inducing reactions through mechanical force (e.g., grinding, milling) with little to no solvent. Reduced energy consumption, elimination of solvent waste, potential for new polymorphic forms. Control over reaction kinetics, scalability, potential for amorphization.
Hydrothermal/Solvothermal Synthesis in a closed system using water or other solvents at elevated temperature and pressure. frontiersin.org High crystallinity, control over particle morphology and size distribution. Higher energy input, requires specialized pressure equipment.
Sonochemistry Using high-frequency sound waves to induce cavitation, creating localized high-temperature and high-pressure zones in a liquid. nih.gov Enhanced reaction rates, formation of nanostructured materials. Uniformity of the acoustic field, scalability of the process.

| Green Synthesis | Utilizing environmentally benign reagents, such as plant extracts, as reducing or capping agents. researchgate.net | Sustainability, low cost, reduced toxicity of precursors and byproducts. researchgate.net | Reproducibility, understanding complex reaction mechanisms with natural extracts. |

Future work in this area will focus on developing scalable, continuous-flow processes and adopting synthesis methods that minimize environmental impact while providing precise control over the material's final properties.

Integration of In-Situ Characterization Techniques for Real-Time Monitoring

To move beyond "trial-and-error" synthesis, the integration of in-situ characterization techniques is critical. fraunhofer.de Real-time monitoring provides immediate feedback on the reaction progress, allowing for precise control over crystallization, phase purity, and defect formation. acs.org This is especially important for upscaling production, where inconsistent product quality can arise from uncontrolled reaction conditions. nih.gov

Techniques such as inline Fourier-transform near-infrared (FT-NIR) spectroscopy can monitor the concentration of precursors and the formation of the product in real-time, as demonstrated in the production of other hybrid materials like polysilanes. acs.orgnih.gov For a crystalline material like this compound, in-situ X-ray diffraction (XRD) would be invaluable for observing the nucleation and growth of crystals, identifying any transient phases, and ensuring the desired crystal structure is formed. Similarly, in-situ Raman spectroscopy can provide information on the vibrational modes of both the organic and inorganic components, confirming the successful incorporation of the ethylenediammonium cation into the sulphate lattice. The use of machine learning algorithms combined with acoustic monitoring could also predict manufacturing deviations or defects as they occur. fraunhofer.de

Implementing these techniques would enable a more controlled and reproducible synthesis, leading to materials with tailored properties for specific applications.

Exploration of Multifunctional Properties (e.g., multiferroics)

Multiferroics are materials that exhibit more than one primary ferroic order (e.g., ferroelectricity and ferromagnetism) simultaneously. seu.edu.cnwikipedia.org The coupling between these orders, known as the magnetoelectric effect, offers potential for novel devices like magnetic field sensors and new types of electronic memory where magnetic bits are written with an electric field. seu.edu.cnresearchgate.net

Inorganic-organic hybrid materials are a burgeoning class of potential multiferroics. aps.org The combination of "hard" inorganic polyhedra with "soft" organic linkers allows for unique structural flexibility and pathways for coupling. aps.org The origin of multiferroicity can be complex, sometimes arising from spiral magnetic ordering or geometric constraints within the crystal lattice. seu.edu.cn Research has shown that in some molecule-based magnets, replacing simple metal cations with organic ones like ammonium (B1175870) can induce multiferroic behavior. aps.org

Given that this compound contains magnetic Fe(II) centers and a structured organic cation within a crystalline lattice, it is a prime candidate for investigation into multiferroic properties. Future research should focus on:

Magnetic and Ferroelectric Characterization: Performing detailed measurements of magnetization and electric polarization as a function of temperature and applied fields to identify any ordering transitions.

Magnetoelectric Coupling: Actively searching for coupling between magnetic and electric orders by measuring changes in polarization in an applied magnetic field, or changes in magnetization in an applied electric field.

Structural Analysis: Using low-temperature neutron diffraction to determine the precise magnetic structure and its relationship to the crystal lattice, which is crucial for understanding the mechanism of any observed multiferroicity.

The discovery of multiferroic behavior in this or related iron-hybrid compounds would significantly expand the family of magnetoelectric materials. researchgate.net

Theoretical Prediction and Design of New Iron(II) Hybrid Materials

Computational materials science provides powerful tools to accelerate the discovery and design of new materials. chemrxiv.org First-principles calculations, particularly Density Functional Theory (DFT), can be used to predict the structural, electronic, and magnetic properties of this compound before synthesis.

Future theoretical work could focus on:

Property Prediction: Calculating the electronic band structure and magnetic ground state of the existing compound to provide a fundamental understanding of its intrinsic properties.

Defect and Dopant Engineering: Modeling the effect of introducing intentional defects or substituting the iron, sulphate, or ethylenediammonium ions with other elements or molecules to tune its properties. nih.gov

High-Throughput Screening: Using computational screening to rapidly evaluate a large number of hypothetical new hybrid materials based on the this compound structure. By systematically replacing components and calculating the resulting properties, researchers can identify promising new candidates for synthesis. chemrxiv.org

Machine Learning Models: Developing machine learning frameworks trained on DFT data to predict properties like band gaps or interlayer spacing for a vast array of new hybrid structures, bypassing the computational expense of direct DFT calculations for every candidate. chemrxiv.org

This synergy between theory and experiment can guide synthetic efforts toward the most promising new iron(II)-based hybrid materials with targeted functionalities, moving from accidental discovery to rational design. aip.org

Environmental Sustainability Considerations in Material Life Cycle Assessment

As new materials are developed, it is imperative to assess their environmental impact throughout their entire life cycle. jimdofree.com A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental burdens associated with a product, process, or service from "cradle to grave." jimdofree.comyoutube.com This includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal or recycling. youtube.com

For this compound, a comprehensive LCA would quantify its environmental footprint. The assessment would involve several key stages:

Goal and Scope Definition: Defining the system boundaries (e.g., from raw material extraction to final product, or "cradle-to-gate") and the functional unit (e.g., the impact per 1 kg of the compound produced). sheffield.ac.uk

Life Cycle Inventory (LCI): Quantifying all inputs (energy, water, raw materials like iron ore, and chemicals for synthesis) and outputs (emissions to air, water, and soil; waste products) at each stage of the life cycle. youtube.com The energy-intensive nature of producing raw materials like iron and steel is a significant factor. acs.orgresearchgate.net

Impact Assessment: Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes categories like global warming potential, ecotoxicity, and fossil resource depletion. mdpi.com

Interpretation: Identifying the major environmental "hotspots" in the material's life cycle and providing recommendations for improvement, such as using more energy-efficient synthesis routes or sourcing raw materials with a lower carbon footprint. sheffield.ac.uk

A comparative LCA could also be performed, benchmarking this compound against other iron-containing compounds to determine if it offers a more sustainable alternative in certain applications. mdpi.com Such assessments are crucial for guiding the development of materials that are not only functional but also environmentally responsible.

Table 2: Stages of a Life Cycle Assessment for this compound

LCA Stage Description Key Considerations for this compound
Raw Material Extraction Mining and processing of primary resources. Environmental impact of iron ore mining and refining; synthesis of ethylenediamine (B42938) and sulphuric acid. jimdofree.com
Material Synthesis The chemical process to create the final compound. Energy consumption (heating, stirring); solvent use and disposal; waste byproducts.
Transportation Movement of raw materials and the final product. Fuel consumption and emissions associated with transport logistics. jimdofree.com
Use Phase The application of the material during its functional life. Varies by application; may be negligible or significant depending on energy requirements or releases during use.

| End-of-Life | Disposal, recycling, or reuse of the material. | Recyclability of iron; biodegradability of the organic component; potential for leaching into the environment. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Iron(2+) ethylenediammonium sulphate, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Prepare via stoichiometric aqueous reactions of FeSO₄ with ethylenediammonium sulfate (EDS). For example, details a similar approach for cadmium analogs, where EDS reacts with metal thiocyanates in aqueous media. Adjust stoichiometry for Fe²⁺ by maintaining a 1:1 molar ratio of FeSO₄ to EDS under inert conditions to prevent oxidation .
  • Purity Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm Fe²⁺ content. Thermogravimetric analysis (TGA) can verify hydration states (e.g., tetrahydrate form, as in ). X-ray diffraction (XRD) matches against known crystal structures (e.g., monoclinic layers with hydrogen-bonded networks, per ) .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal XRD with SHELX software ( ) is standard for resolving hydrogen-bonding networks and layer structures. Refinement via SHELXL is critical for handling high-resolution data or twinned crystals .
  • Spectroscopy : Mössbauer spectroscopy ( ) distinguishes Fe²⁺ oxidation states and detects paramagnetic interactions. FT-IR identifies sulfate and ethylenediammonium vibrational modes (e.g., N–H stretching at ~3100 cm⁻¹) .

Advanced Research Questions

Q. How do structural contradictions in conductivity studies of this compound arise, and how can they be resolved?

  • Methodological Answer :

  • Contradictions : reports low, temperature-independent conductivity (<340 K) due to rigid hydrogen-bonded layers, but a proton-switch mechanism dominates above 340 K. Discrepancies may arise from impurity phases (e.g., Fe³⁺ oxidation products) or variations in hydration states.
  • Resolution : Conduct impedance spectroscopy across a wide temperature range (300–400 K). Compare with DFT simulations of proton mobility in hydrogen-bonded networks. Use TGA-coupled conductivity measurements to correlate hydration loss with conductivity shifts .

Q. What experimental strategies address challenges in co-crystallizing this compound with other metal ions?

  • Methodological Answer :

  • Challenge : Competing coordination preferences (e.g., Fe²⁺ vs. Cd²+ in ) can disrupt layered structures.
  • Strategies : Use hydrothermal synthesis ( ) to control crystallization kinetics. Adjust pH to stabilize Fe²⁺-sulfate complexes. Introduce templating agents (e.g., phosphate groups, as in ) to guide layer assembly .

Q. How can conflicting data on the role of hydrogen bonding in thermal stability be reconciled?

  • Methodological Answer :

  • Conflict : attributes low conductivity to rigid hydrogen bonds, while shows structural stability in templated iron phosphates despite similar bonding.
  • Reconciliation : Perform variable-temperature XRD to track structural changes during heating. Pair with molecular dynamics simulations to model bond flexibility. Compare dehydration enthalpies via differential scanning calorimetry (DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.